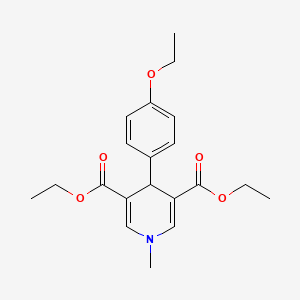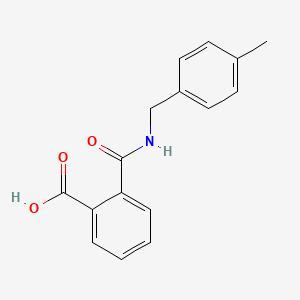![molecular formula C27H20O8 B11209034 3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11209034.png)
3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,3-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is a complex organic compound featuring a coumarin backbone. Coumarins are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is notable for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the coumarin core, followed by the introduction of the 2,3-dimethoxyphenyl group through Friedel-Crafts acylation. The final step involves the coupling of the 4-hydroxy-2-oxo-2H-chromen-3-yl moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) and bases (e.g., sodium hydroxide) are often employed to facilitate the reactions. Solvent selection is crucial, with common choices including dichloromethane and ethanol.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Quinones and hydroxyquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated coumarins and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, it exhibits significant antioxidant properties, protecting cells from oxidative stress. It also shows promise in inhibiting enzymes involved in inflammation, making it a candidate for anti-inflammatory drugs.
Medicine
In medicine, the compound is being explored for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Industry
Industrially, it can be used in the development of new pharmaceuticals and as a precursor for dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The compound exerts its effects primarily through interaction with cellular enzymes and receptors. It can inhibit cyclooxygenase (COX) enzymes, reducing inflammation. Its antioxidant activity is due to its ability to scavenge free radicals and upregulate antioxidant enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
Esculetin: A coumarin derivative with antioxidant and anti-inflammatory properties.
Uniqueness
3-[(2,3-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is unique due to its dual coumarin structure, which enhances its biological activity and allows for multiple points of chemical modification. This makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C27H20O8 |
|---|---|
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
3-[(2,3-dimethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C27H20O8/c1-32-19-13-7-10-16(25(19)33-2)20(21-23(28)14-8-3-5-11-17(14)34-26(21)30)22-24(29)15-9-4-6-12-18(15)35-27(22)31/h3-13,20,28-29H,1-2H3 |
InChI-Schlüssel |
TWRZXJUDMNMATE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-isopropoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208954.png)
![N-(2-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11208962.png)
![1-(4-Chlorophenyl)-3-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea](/img/structure/B11208969.png)
![N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)-N,N-dimethylprop-2-en-1-aminium](/img/structure/B11208972.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate](/img/structure/B11208977.png)
![4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B11208979.png)


![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11208996.png)


![N'-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea](/img/structure/B11209025.png)
![N-(4-Chlorophenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B11209032.png)
![prop-2-enyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209043.png)
